Welcome to the BenchChem Online Store!
molecular formula C7H10N2O2 B8727325 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 85106-93-0

6,8-Diazabicyclo[3.2.2]nonane-7,9-dione

Cat. No. B8727325
M. Wt: 154.17 g/mol
InChI Key: XOIUKOIAFYDLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04992546

Procedure details

A solution of 39.0 g (0.134 M) of 2, 6-diaminoheptanedioic acid, dimethyl ester, dihydrochloride, 56 ml (0.4 M) of triethylamine, and 3 L of 1-pentanol was heated under reflux for 4 days. The solution was evaporated to dryness and the residue was recrystallized from chloroform to give 14.3 g of the title compound, mp 280°-3° (69%).
Name
2, 6-diaminoheptanedioic acid, dimethyl ester, dihydrochloride
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]([CH2:9][CH2:10][CH2:11][CH:12]([NH2:17])[C:13](OC)=[O:14])[C:5](OC)=[O:6].C(O)CCCC>C(N(CC)CC)C>[CH:12]12[NH:17][C:5](=[O:6])[CH:4]([NH:3][C:13]1=[O:14])[CH2:9][CH2:10][CH2:11]2 |f:0.1.2|

Inputs

Step One
Name
2, 6-diaminoheptanedioic acid, dimethyl ester, dihydrochloride
Quantity
39 g
Type
reactant
Smiles
Cl.Cl.NC(C(=O)OC)CCCC(C(=O)OC)N
Name
Quantity
3 L
Type
reactant
Smiles
C(CCCC)O
Name
Quantity
56 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
C12CCCC(NC1=O)C(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.